molecular formula C21H27FN4 B6020179 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane

7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane

Cat. No. B6020179
M. Wt: 354.5 g/mol
InChI Key: IMRCHOCEISRHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane, also known as FDB-SPD, is a synthetic compound that has shown potential for use in scientific research. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structure that contains a cyclic core with two or more rings that are fused together.

Mechanism of Action

The exact mechanism of action of 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling, protein folding, and cellular survival. This compound may also interact with other receptors and ion channels, but further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of calcium signaling and the inhibition of the release of pro-inflammatory cytokines. It has also been shown to have antinociceptive and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in various disease states, such as neuropathic pain and depression. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its interaction with other receptors and ion channels.

Synthesis Methods

The synthesis of 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available, and the reaction conditions are relatively mild. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological and pathological processes. This compound has also been shown to have antinociceptive and antidepressant effects in animal models.

properties

IUPAC Name

9-[(4-fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4/c1-17-23-11-19(12-24-17)14-26-10-8-21(16-26)7-2-9-25(15-21)13-18-3-5-20(22)6-4-18/h3-6,11-12H,2,7-10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRCHOCEISRHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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